

YS-201: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: YS-201

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Abstract

YS-201, also known as Dipeperidine, is a dihydropyridine-type calcium channel antagonist with the chemical formula $C_{24}H_{31}N_3O_6$. As a member of this class of drugs, **YS-201** exhibits potent vasodilatory effects by blocking L-type calcium channels, making it a compound of interest for the potential treatment of cardiovascular conditions such as angina pectoris and hypertension. This technical guide provides a comprehensive overview of the structure, synthesis, and known pharmacological properties of **YS-201**, including detailed experimental protocols and data presented for ease of comparison and replication.

Chemical Structure and Properties

YS-201 is chemically designated as 3-ethyl 5-(2-(piperidin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central dihydropyridine ring, which is essential for its activity as a calcium channel blocker.

Property	Value
IUPAC Name	3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Synonyms	Diperdipine, YS-201
CAS Number	108852-42-2
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₆
Molecular Weight	457.5 g/mol
SMILES	<chem>CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)--[O-])C(=O)OCCN3CCCCC3)C)C</chem>

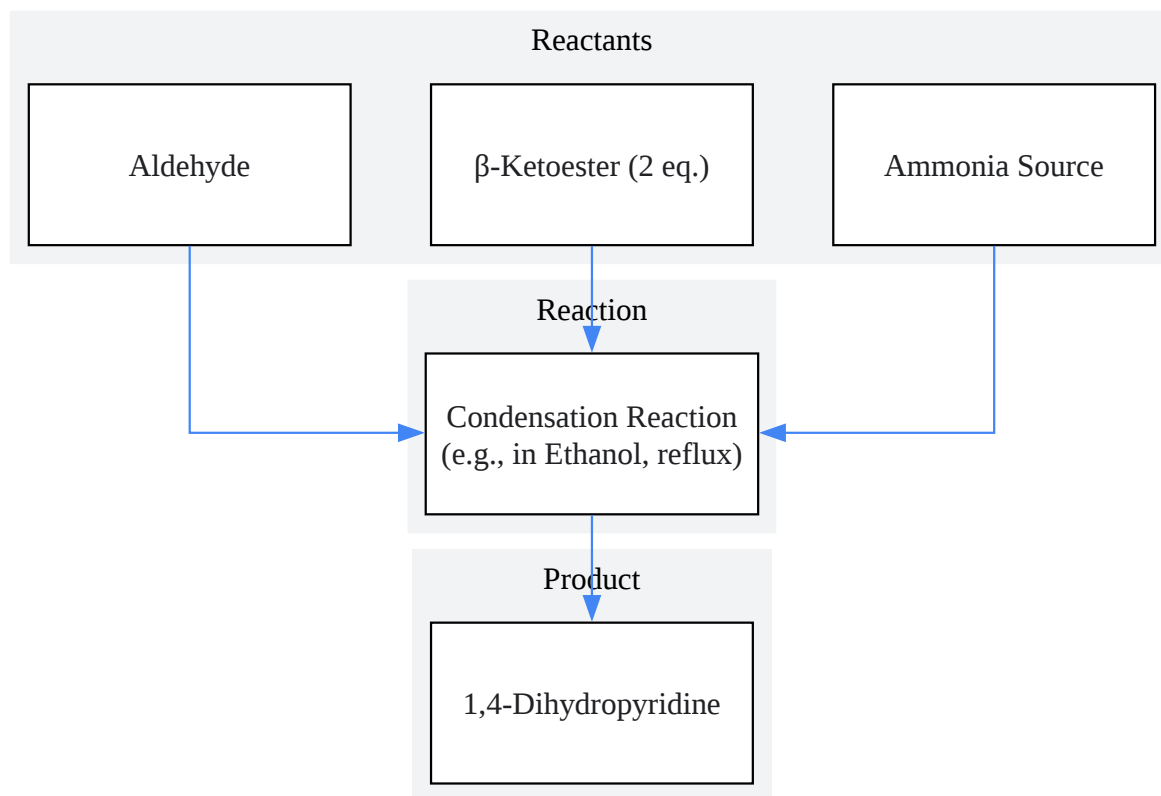
Synthesis of YS-201

The synthesis of **YS-201**, like other dihydropyridine derivatives, is typically achieved through the Hantzsch dihydropyridine synthesis.^{[1][2][3]} This multicomponent reaction involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor.

General Hantzsch Dihydropyridine Synthesis Protocol

The Hantzsch reaction is a versatile method for the synthesis of dihydropyridines.^{[1][2][3]} The general scheme involves the reaction of an aldehyde, two equivalents of a β -ketoester, and an ammonia source.

Experimental Workflow for Hantzsch Dihydropyridine Synthesis



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Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Postulated Synthesis of YS-201

While a specific detailed protocol for **YS-201** is not readily available in the surveyed literature, a plausible synthetic route can be postulated based on the principles of the Hantzsch reaction, utilizing the specific precursors for **YS-201**.

Reactants:

- 3-Nitrobenzaldehyde
- Ethyl acetoacetate

- 2-(Piperidin-1-yl)ethyl 3-aminocrotonate (as the nitrogen and second β -dicarbonyl source)

Postulated Experimental Protocol:

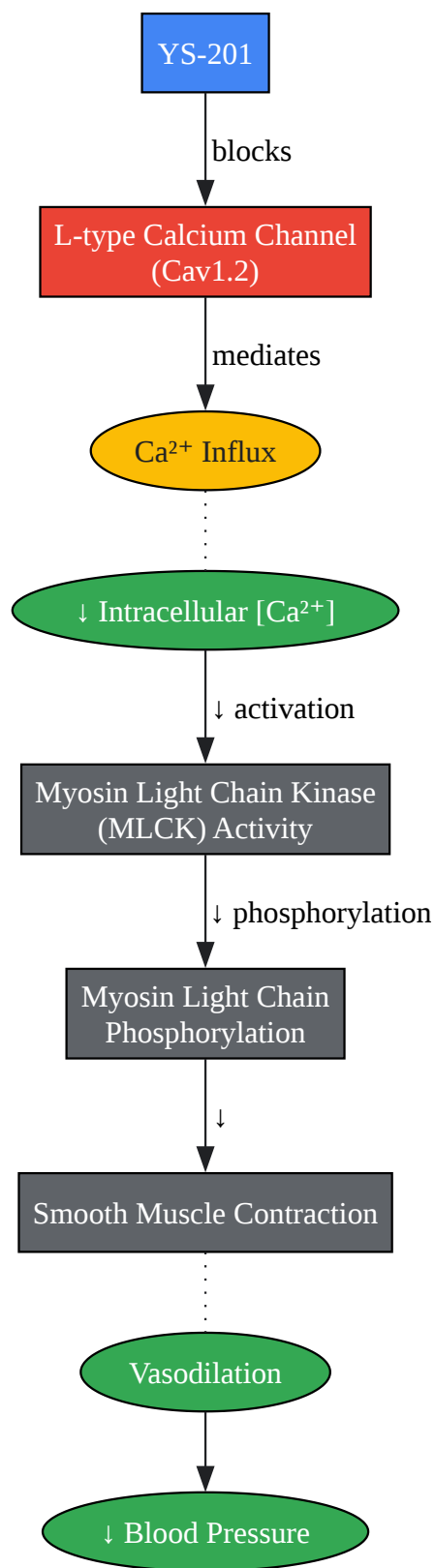
- **Reaction Setup:** A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and 2-(piperidin-1-yl)ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or isopropanol) is prepared in a round-bottom flask.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure **YS-201**.

Mechanism of Action and Signaling Pathway

YS-201 functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels (Ca_v1.2) predominantly found in vascular smooth muscle cells.^[4] By blocking these channels, **YS-201** inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

The signaling cascade initiated by the binding of **YS-201** to L-type calcium channels involves several downstream effects that contribute to its antihypertensive properties.

Signaling Pathway of **YS-201** in Vascular Smooth Muscle Cells



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Caption: Signaling cascade of **YS-201** leading to vasodilation and blood pressure reduction.

Pharmacological Data

While specific IC₅₀ values for **YS-201** from standardized assays are not widely published, its pharmacological profile is expected to be comparable to other dihydropyridine calcium channel blockers. These compounds typically exhibit high affinity for L-type calcium channels in vascular smooth muscle.

Parameter	Expected Range/Effect	Reference Compound Example (Nifedipine)
IC ₅₀ (L-type Ca ²⁺ channels)	Nanomolar to low micromolar range	~10 ⁻⁸ M
Effect on Vascular Smooth Muscle	Potent relaxation and vasodilation	Strong vasodilation
Hemodynamic Effects	Reduction in systemic vascular resistance, decrease in blood pressure	Significant reduction in blood pressure

Note on Experimental Protocols:

- Calcium Channel Blocking Activity Assay: The potency of **YS-201** can be determined using in vitro electrophysiological techniques such as the whole-cell patch-clamp method on isolated vascular smooth muscle cells.[5][6] This technique allows for the direct measurement of ion channel currents and the effect of the compound on these currents.
 - Cell Preparation: Vascular smooth muscle cells are isolated and cultured.
 - Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit calcium currents.
 - Data Acquisition: The inward calcium currents are recorded in the absence and presence of varying concentrations of **YS-201**.
 - Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which is the concentration of **YS-201** that inhibits 50% of the calcium current.

- Vascular Reactivity Assay: The vasodilatory effect of **YS-201** can be assessed using isolated arterial rings (e.g., rat aorta) mounted in an organ bath.
 - Tissue Preparation: Arterial rings are suspended in a physiological salt solution and pre-contracted with an agent like potassium chloride (KCl) or phenylephrine.
 - Drug Application: Cumulative concentrations of **YS-201** are added to the bath.
 - Measurement: The relaxation of the arterial rings is measured isometrically.
 - Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration of **YS-201** that produces 50% of the maximal relaxation.

Conclusion

YS-201 (Diperdipine) is a dihydropyridine-based calcium channel antagonist with a clear mechanism of action involving the blockade of L-type calcium channels in vascular smooth muscle. Its synthesis can be achieved through the well-established Hantzsch reaction. Further detailed in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the properties and applications of **YS-201**.

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- To cite this document: BenchChem. [YS-201: A Technical Guide to its Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670723#structure-and-synthesis-of-ys-201]

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